molecular formula C13H9BrINO B398248 4-bromo-N-(3-iodophenyl)benzamide CAS No. 489455-70-1

4-bromo-N-(3-iodophenyl)benzamide

Cat. No. B398248
CAS RN: 489455-70-1
M. Wt: 402.02g/mol
InChI Key: OKUUMKOJKLMDFM-UHFFFAOYSA-N
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Description

4-bromo-N-(3-iodophenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and is known for its unique properties that make it useful in various research fields.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-iodophenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and ion channels in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cell growth. It has also been shown to modulate the activity of certain ion channels in the brain, which may be responsible for its effects on neurological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(3-iodophenyl)benzamide are complex and depend on the specific research application. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In neurology research, it has been shown to modulate the activity of certain ion channels in the brain, which may be responsible for its effects on neurological function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(3-iodophenyl)benzamide in lab experiments is its ability to inhibit the activity of HDACs, which are involved in gene expression and cell growth. This makes it a useful tool in cancer research and drug discovery. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain research applications.

Future Directions

There are several future directions for research involving 4-bromo-N-(3-iodophenyl)benzamide. One potential direction is to further investigate its mechanism of action and how it modulates the activity of ion channels in the brain. This may lead to the development of new therapies for neurological disorders. Another direction is to explore its potential use in combination with other compounds for cancer therapy, as it has been shown to enhance the effects of certain chemotherapeutic agents. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different research applications.

Synthesis Methods

The synthesis of 4-bromo-N-(3-iodophenyl)benzamide involves the reaction between 3-iodoaniline and 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.

Scientific Research Applications

4-bromo-N-(3-iodophenyl)benzamide has been used in various scientific research applications such as cancer research, drug discovery, and neurology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been used as a tool in drug discovery to identify new compounds with similar properties. Additionally, 4-bromo-N-(3-iodophenyl)benzamide has been shown to modulate the activity of certain ion channels in the brain, making it a useful tool in neurology research.

properties

IUPAC Name

4-bromo-N-(3-iodophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrINO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUUMKOJKLMDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-iodophenyl)benzamide

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